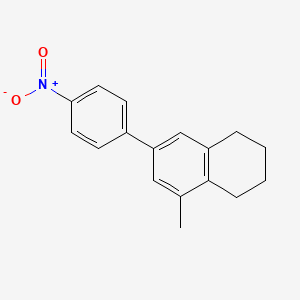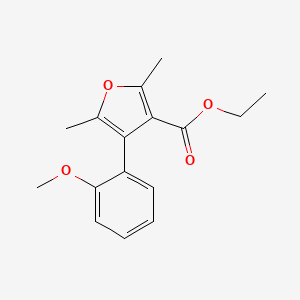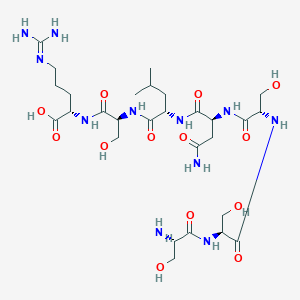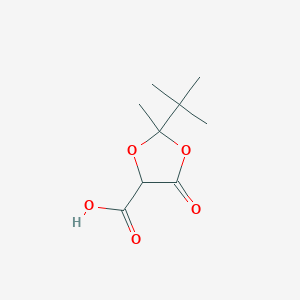![molecular formula C13H7ClN4O4S B14190110 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- CAS No. 848725-97-3](/img/structure/B14190110.png)
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a 3,5-dinitrophenylthio group at the 2-position, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The final step involves the reaction of the chlorinated benzimidazole with 3,5-dinitrophenylthiol under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzimidazole core can mimic natural nucleotides, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The dinitrophenylthio group may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- include other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.
Mebendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Known for its antifungal properties.
What sets 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- apart is the presence of the 3,5-dinitrophenylthio group, which may confer unique chemical and biological properties not found in other benzimidazole derivatives.
Properties
CAS No. |
848725-97-3 |
|---|---|
Molecular Formula |
C13H7ClN4O4S |
Molecular Weight |
350.74 g/mol |
IUPAC Name |
6-chloro-2-(3,5-dinitrophenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C13H7ClN4O4S/c14-7-1-2-11-12(3-7)16-13(15-11)23-10-5-8(17(19)20)4-9(6-10)18(21)22/h1-6H,(H,15,16) |
InChI Key |
SZIUTEYKWWNIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)SC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)






![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)



![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
